4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a methoxyphenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(3-Hydroxyphenyl)-1H-pyrazol-5-amine.
Reduction: Formation of 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Methoxyphenyl)-1H-pyrazol-3-amine: Similar structure but different position of the amine group.
4-(3-Methoxyphenyl)-1H-pyrazol-5-ol: Hydroxyl group instead of an amine group.
4-(3-Methoxyphenyl)-1H-pyrazol-5-carboxylic acid: Carboxylic acid group instead of an amine group.
Uniqueness: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-8-4-2-3-7(5-8)9-6-12-13-10(9)11;/h2-6H,1H3,(H3,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOLJFWIHASSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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